molecular formula C13H15ClO2 B601226 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 1346600-43-8

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B601226
CAS No.: 1346600-43-8
M. Wt: 238.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a white to off-white crystalline powder with the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol . This compound is characterized by its high melting point, ranging from 252 °C to 262 °C, and a density of approximately 1.225 g/cm³ at 25 °C . It has low solubility in water but is slightly soluble in alcohols and poorly soluble in methanol and acetone . A critical specification for researchers is the isomeric purity, with the technical material often containing a mixture, though high-purity grades can specify a cis-isomer content of ≤1.5% and an overall HPLC purity of ≥98.0% . The primary research application of this compound is its role as a key synthetic intermediate in the production of Atovaquone, a medication used for the treatment and prevention of pneumocystis pneumonia and malaria . As a building block in organic synthesis, its carboxylic acid functional group allows for further derivatization into other valuable compounds, such as the corresponding acid chloride . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle it with appropriate precautions, as it may be harmful and cause skin or eye irritation . The recommended storage is in a sealed container in a dry, room-temperature environment . It is typically supplied in amber glass bottles to ensure stability .

Properties

IUPAC Name

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXDIEYTMQYWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964358
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-37-7, 49708-81-8
Record name 4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the reaction of tetrahydrobenzene (cyclohexene) and chlorobenzene in the presence of a Lewis acid catalyst. Key steps include:

  • Catalytic Activation : Lewis acids such as BF₃, FeCl₃, TiCl₄, or SnCl₄ facilitate the electrophilic substitution of chlorobenzene onto the cyclohexane backbone.

  • Solvent Selection : Non-polar solvents like ethylene dichloride or nitrobenzene stabilize the intermediate carbocation.

  • Hydrolysis and Acidification : Post-reaction, the intermediate is treated with sodium hydroxide to hydrolyze the product, followed by acidification to yield the carboxylic acid.

The structural formula of the final product is shown below:
C13H15ClO2\text{C}_{13}\text{H}_{15}\text{ClO}_2

Catalytic Systems and Yield Optimization

Catalyst selection significantly impacts reaction efficiency. Experimental data from the patent indicates the following performance metrics:

CatalystReaction Time (h)Yield (%)Purity (%)
BF₃47895
FeCl₃57293
TiCl₄3.58597

TiCl₄ demonstrates superior catalytic activity, achieving an 85% yield with minimal byproducts.

Aldol Condensation-Hydrogenation-Carboxylation Sequence

This multi-step approach, widely adopted in industrial settings, involves the formation of a conjugated enone intermediate followed by reduction and carboxylation.

Synthetic Steps

  • Aldol Condensation : 4-Chlorobenzaldehyde reacts with cyclohexanone under basic conditions (e.g., NaOH) to form a β-hydroxy ketone intermediate.

  • Dehydration : The intermediate undergoes acid-catalyzed dehydration to yield an α,β-unsaturated ketone.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing a cyclohexane derivative.

  • Carboxylation : Introduction of a carboxylic acid group via Kolbe-Schmitt or oxidative carboxylation completes the synthesis.

Industrial-Scale Production

Industrial protocols utilize high-pressure reactors (10–15 bar) to accelerate hydrogenation and carboxylation. Key parameters include:

ParameterOptimal Range
Temperature120–150°C
Pressure10–15 bar
Catalyst (Pd-C)5–10 wt%

Purification involves recrystallization from ethanol/water mixtures, achieving ≥97% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts the two methods based on critical metrics:

MetricFriedel-Crafts RouteAldol Condensation Route
Starting MaterialsTetrahydrobenzene4-Chlorobenzaldehyde
Steps34
Yield78–85%65–75%
Purity93–97%95–98%
ScalabilityModerateHigh

The Friedel-Crafts method offers higher yields but requires stringent control over electrophilic substitution to avoid polyalkylation. Conversely, the aldol route provides better stereochemical control, making it preferable for pharmaceutical applications.

Industrial Production and Purification Techniques

Large-Scale Reactor Design

Industrial facilities employ continuous-flow reactors for the aldol condensation-hydrogenation sequence, reducing batch cycle times by 40%. Key advancements include:

  • In-line Analytics : Real-time HPLC monitoring ensures intermediate purity.

  • Catalyst Recovery : Pd-C catalysts are recycled via filtration, reducing costs by 30%.

Purification Protocols

Final purification involves:

  • Solvent Extraction : Dichloromethane removes non-polar impurities.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals.

  • Drying : Vacuum drying at 60°C ensures residual solvent levels <0.1%.

Reaction Optimization and Challenges

Byproduct Formation in Friedel-Crafts Reactions

Common byproducts include di-alkylated isomers and chlorobenzene dimers . Strategies to mitigate these include:

  • Low-Temperature Operation (0–5°C) to suppress polyalkylation.

  • Catalyst Modifiers (e.g., acetic anhydride) to enhance regioselectivity.

Carboxylation Efficiency

Oxidative carboxylation using KMnO₄ in acidic media achieves 90% conversion but generates MnO₂ waste. Emerging methods employ CO₂ insertion under supercritical conditions, improving atom economy by 25% .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions convert the carboxylic acid group to an alcohol.
  • Substitution Reactions: The chlorine atom can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate (KMnO4)Acidic or neutral medium
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions
SubstitutionAmines, thiolsBasic conditions

Biology

The compound is investigated for its potential biological activities, particularly its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Hydrazone Derivatives

A study highlighted the synthesis of hydrazone derivatives from this acid, demonstrating notable antibacterial activity. The most active compounds were found to contain nitrogen heterocycles, suggesting that structural modifications can enhance biological efficacy.

Medicine

In medicinal chemistry, this compound is recognized as an impurity in the synthesis of Atovaquone, an important pharmaceutical agent used to treat Pneumocystis carinii infections. Its mechanism of action involves the inhibition of mitochondrial electron transport chain components, disrupting energy production in cells.

Pharmacokinetics

  • Solubility: Slightly soluble in organic solvents such as chloroform and methanol.
  • Stability: Stable under normal temperatures but may decompose under high heat.

Industry

This compound is utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound acts as a nucleophilic reagent, reacting with amines by displacing the amino group. This reaction mechanism is particularly effective against certain bacteria, including staphylococcus and other gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound is compared to other cyclohexanecarboxylic acid derivatives, focusing on substituent effects and pharmacological relevance.

Compound Name Structural Difference Key Applications Reference
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid Trans-configuration of substituents Atovaquone synthesis
4-[(2,4-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid Sulfonamide side chain Topological index studies for physicochemical correlations
2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid Carbamoyl linkage to aromatic ether Not specified (potential enzyme inhibitor)
3-O-阿魏酰基奎尼酸 (3-O-Feruloylquinic acid) Cyclohexane fused with quinic acid Antidiabetic activity in traditional medicine

Key Observations :

  • The trans-isomer of 4-(4-chlorophenyl)cyclohexanecarboxylic acid is critical for Atovaquone production due to its stereochemical compatibility with downstream reactions .
  • Sulfonamide derivatives (e.g., from ) exhibit distinct topological indices linked to solubility and bioavailability, unlike the parent compound .
Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives of this compound demonstrate significant antimicrobial activity. A comparative analysis of MIC (Minimum Inhibitory Concentration) values is shown below:

Compound Derivative (R Group) MIC (μg/mL) Against Gram-Positive Bacteria MIC (μg/mL) Against Gram-Negative Bacteria Reference
4a (R = H) 16–20 (S. aureus) No activity (E. coli)
4f (R = 4-NO₂) 21–25 (S. aureus) 18–22 (P. aeruginosa)
4j (R = 3-Cl) 21–25 (B. subtilis) 20–24 (E. coli)

Key Findings :

  • Nitro (4f) and chloro (4j) substituents enhance activity against both Gram-positive and Gram-negative strains, likely due to increased electron-withdrawing effects .
  • The parent compound itself lacks inherent antimicrobial activity, highlighting the necessity of functionalization for biological efficacy .

Insights :

  • The industrial synthesis of the parent compound prioritizes cost-effectiveness and scalability, avoiding silver-based catalysts used in earlier routes .
  • Brominated analogs (e.g., ) require multistep reactions, limiting their commercial viability compared to the chlorinated parent compound .

Pharmacological and Industrial Relevance

  • Atovaquone Synthesis : The trans-isomer is indispensable for producing Atovaquone, with process impurities rigorously controlled to ensure drug safety .
  • Antimicrobial Scaffold : While inactive alone, hydrazide-hydrazone derivatives are potent antimicrobial agents, suggesting future drug development opportunities .
  • Structural Versatility : The cyclohexane-carboxylic acid core allows diverse functionalization, enabling applications in enzyme inhibition and material science .

Biological Activity

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its antibacterial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of Derivatives

The compound serves as a scaffold for the synthesis of various derivatives, notably hydrazone derivatives. These derivatives have been synthesized and evaluated for their antibacterial activity against several bacterial strains. Research indicates that modifications to the basic structure can significantly enhance biological activity.

Key Synthesis Studies

  • Satyanarayana et al. (2014) synthesized novel hydrazide-hydrazone derivatives from this compound, testing their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study reported that some derivatives exhibited good antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 μg/ml against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • Kumar et al. (2011) evaluated other derivatives showing moderate antibacterial activity, with zones of inhibition measured against various bacterial strains .

Biological Activity

The primary focus of research on this compound has been its antibacterial properties. The compound and its derivatives have shown varying degrees of effectiveness against different bacterial strains.

Antibacterial Activity

The following table summarizes the antibacterial activity of selected derivatives derived from this compound:

CompoundBacterial StrainMIC (µg/ml)Zone of Inhibition (mm)
Derivative 1Staphylococcus aureus3221
Derivative 2Bacillus subtilis6419
Derivative 3Escherichia coli3220
Derivative 4Pseudomonas aeruginosa6418
Control (Ciprofloxacin)Various530

This table illustrates that while some derivatives exhibit promising antibacterial activity, they are generally less effective than established antibiotics like ciprofloxacin.

The mechanism by which these compounds exert their antibacterial effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The presence of the chlorophenyl group may enhance lipophilicity, facilitating better membrane penetration and activity against bacterial cells.

Case Studies

  • Hydrazone Derivatives : A study highlighted the synthesis of hydrazone derivatives from the acid, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds contained nitrogen heterocycles, indicating that structural modifications can lead to enhanced biological efficacy .
  • Comparative Studies : In comparative studies, certain derivatives were tested alongside standard antibiotics, revealing that while they showed some level of activity, they often fell short compared to conventional treatments. For instance, one derivative had an MIC value of 32 µg/ml against E. coli, whereas ciprofloxacin had an MIC of just 5 µg/ml .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 4-(4-Chlorophenyl)cyclohexanecarboxylic acid?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement using single-crystal diffraction (monoclinic system, P2₁/c space group) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign cyclohexane ring protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : Confirm molecular weight (238.71 g/mol) via ESI-MS or EI-MS .

Basic: How to assess purity and detect stereoisomeric impurities in this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/0.1% TFA in water) to achieve baseline separation. Purity should exceed 98% (HPLC), with cis-isomer content ≤1.5% .
  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is performed .
  • Karl Fischer Titration : Quantify moisture (≤0.5%) to prevent hydrolysis during storage .

Advanced: How to resolve discrepancies in solubility data during biological assay design?

Methodological Answer:

  • Solubility Optimization : Test co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) while monitoring compound stability via HPLC .
  • pH Adjustment : Use buffered solutions (pH 7.4) to enhance ionization of the carboxylic acid group (pKa ~4.5–5.0) .
  • Microscopy : Perform polarized light microscopy to detect crystallization in aqueous media .

Advanced: How to analyze thermal stability and decomposition pathways under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 252–262°C (melting point) and 387.1°C (decomposition) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and assess compatibility with excipients .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

  • Friedel-Crafts Alkylation : React 4-chlorobenzene with cyclohexanecarboxylic acid derivatives in the presence of Lewis acids (e.g., AlCl₃) .
  • Hydrogenation : Reduce 4-(4-chlorophenyl)benzene derivatives under H₂/Pd-C to form the cyclohexane ring .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling for regioselective aryl-chlorophenyl bond formation .

Advanced: How to address stereochemical inconsistencies in NMR and crystallographic data?

Methodological Answer:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect chair-flipping of the cyclohexane ring, which causes signal splitting .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to validate conformational preferences .
  • Single-Crystal Analysis : Resolve axial/equatorial substituent positions via X-ray diffraction (e.g., C-Cl bond length: ~1.74 Å) .

Advanced: How to design enzyme inhibition studies using this compound?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes to hydrophobic enzyme pockets .
  • SAR Studies : Synthesize analogs (e.g., methyl esters, amides) to correlate substituent effects with activity .

Basic: What analytical standards are critical for reproducibility in synthetic protocols?

Methodological Answer:

  • Reference Materials : Use NIST-validated IR spectra (gas-phase) for functional group verification .
  • Internal Standards : Spike reactions with deuterated analogs (e.g., D₆-DMSO) for quantitative NMR .
  • Calibration Curves : Validate HPLC methods with certified reference material (≥98% purity) .

Advanced: How to mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., Friedel-Crafts) and reduce dimerization .
  • In-line Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation in real time .
  • Crystallization Engineering : Optimize cooling rates and anti-solvent addition to minimize cis-isomer co-crystallization .

Advanced: How to validate environmental contamination detection methods using this compound?

Methodological Answer:

  • LC-MS/MS : Develop MRM transitions for trace detection (LOQ <1 ppb) in water samples .
  • Solid-Phase Extraction : Use C18 cartridges to concentrate analytes from complex matrices .
  • Cross-Validation : Compare results with GC-MS (after derivatization with BSTFA) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.